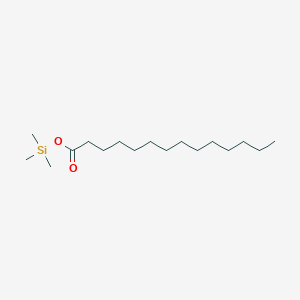

Tetradecanoic acid, trimethylsilyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetradecanoic acid, trimethylsilyl ester, also known as this compound, is a useful research compound. Its molecular formula is C17H36O2Si and its molecular weight is 300.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Analytical Chemistry Applications

1. Derivatization Agent in Gas Chromatography-Mass Spectrometry (GC-MS)

Tetradecanoic acid, trimethylsilyl ester is primarily utilized as a derivatizing agent in GC-MS. The trimethylsilyl group increases the volatility and thermal stability of fatty acids, facilitating their detection and quantification in complex biological samples.

- Case Study : In a study analyzing lipophilic metabolites, the use of TMS derivatives allowed for the rapid detection of over 40 compounds, including fatty acids like tetradecanoic acid. The method demonstrated high linearity and reproducibility, confirming its effectiveness in profiling fatty acids in various tissues .

2. Enhancing Detection Sensitivity

The incorporation of TMS groups improves the sensitivity of detection methods for fatty acids. This is particularly beneficial when analyzing biological samples where fatty acid concentrations may be low.

- Data Table : Comparison of Detection Sensitivity

| Compound | m/z | Retention Index | Linearity (R²) | Recovery (%) |

|----------|-----|-----------------|-----------------|--------------|

| n-Tetradecanoic acid (TMS) | 242 | 1850 | 0.992 | Not Determined |

| n-Hexadecanoic acid (TMS) | 313 | 2047 | 0.981 | 97 |

| n-Octadecanoic acid (TMS) | 341 | 2243 | 0.977 | 103 |

This table illustrates the improved detection capabilities when using TMS derivatives compared to other methods .

Organic Synthesis Applications

1. Synthesis of Silyl Esters

This compound is synthesized using various methods that involve the reaction of tetradecanoic acid with trimethylsilyl chloride in the presence of a base. This process is crucial for preparing silyl esters used in subsequent analytical applications.

- Synthesis Method : A common method involves reacting tetradecanoic acid with trimethylsilyl chloride under basic conditions to yield the desired ester .

Biological Applications

1. Metabolomic Studies

In metabolomics, TMS derivatives are employed to analyze metabolites formed during various biological processes. The use of tetradecanoic acid as a TMS derivative has been shown to facilitate the identification of metabolic changes associated with genetic disorders.

化学反应分析

Hydrolysis and Reactivity

Trimethylsilyl esters are hydrolytically labile under acidic or basic conditions, regenerating the parent carboxylic acid:

CH3(CH2)12COOSi(CH3)3+H2O→CH3(CH2)12COOH+(CH3)3SiOH

-

Acid-catalyzed hydrolysis : Proceeds via protonation of the ester oxygen, increasing electrophilicity at the carbonyl carbon .

-

Base-mediated hydrolysis : Involves nucleophilic attack by hydroxide ions .

Mass Spectrometric Fragmentation Patterns

GC-MS analyses reveal diagnostic fragmentation pathways :

| Ion (m/z) | Fragment Origin | Relative Abundance |

|---|---|---|

| 73 | Si(CH3)3+ | Base peak (100%) |

| 75 | Si(CH3)2O+ | 20–30% |

| 117 | C4H9Si(CH3)2+ | 15–25% |

| [M-15]⁺ | Loss of a methyl group (CH3) | 40–60% |

The molecular ion (m/z=300) is typically absent due to facile cleavage of the labile TMS group .

Biodegradation Pathways

Microbial communities in wastewater treatment systems degrade the compound via:

-

Hydrolysis : Cleavage of the TMS ester bond to release myristic acid .

-

β-Oxidation : Breakdown of the fatty acid chain into acetyl-CoA units .

-

Mineralization : Complete conversion to CO₂ and H₂O under aerobic conditions .

Biostimulation with nutrients enhances degradation efficiency by 50–70%, as observed in distillery wastewater studies .

属性

CAS 编号 |

18603-17-3 |

|---|---|

分子式 |

C17H36O2Si |

分子量 |

300.6 g/mol |

IUPAC 名称 |

trimethylsilyl tetradecanoate |

InChI |

InChI=1S/C17H36O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-20(2,3)4/h5-16H2,1-4H3 |

InChI 键 |

ZRVCKPDUOGAPSZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

规范 SMILES |

CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

同义词 |

Tetradecanoic acid trimethylsilyl ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。